8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound that features a fluoropyridine moiety attached to a bicyclic azabicyclo[321]octene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting with the preparation of the fluoropyridine moiety. One common method for synthesizing fluoropyridines involves the use of Selectfluor® as a fluorinating agent . The fluoropyridine is then coupled with the azabicyclo[3.2.1]octene structure through a series of reactions that may include cyclization and condensation steps .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent and scalable production .
Chemical Reactions Analysis
Types of Reactions
8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the fluoropyridine ring .
Scientific Research Applications
8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The bicyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
3-fluoropyridine-4-carbonyl derivatives: These compounds share the fluoropyridine moiety but differ in the attached structures.
Other azabicyclo[3.2.1]octene derivatives: These compounds have similar bicyclic structures but may lack the fluoropyridine moiety.
Uniqueness
8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is unique due to the combination of the fluoropyridine and azabicyclo[3.2.1]octene structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(3-fluoropyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c14-12-8-15-7-6-11(12)13(17)16-9-2-1-3-10(16)5-4-9/h1-2,6-10H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEWJCWNWNWVPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=C(C=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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